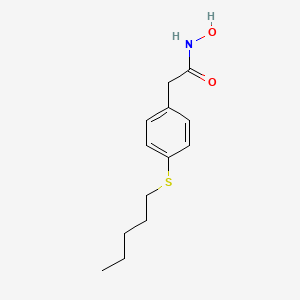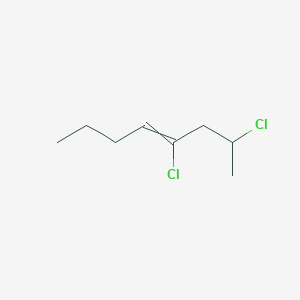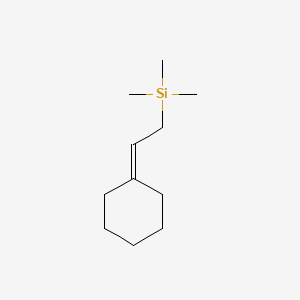
1,1',1''-(Ethane-1,1,1-triyl)tris(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) is an organic compound with the molecular formula C24H24 It is a trimeric structure where three 4-methylbenzene groups are connected to a central ethane-1,1,1-triyl unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with ethane-1,1,1-triyl triol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for understanding biological processes.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: Similar trimeric structure but with hydroxyl groups instead of methyl groups.
4,4’,4’'-(1,1,1-Ethanetriyl)tris(2,6-bis(methoxymethyl)phenol): Contains methoxymethyl groups instead of methyl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris(4-methylbenzene) is unique due to its specific arrangement of methylbenzene groups around the central ethane-1,1,1-triyl unit. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64595-05-7 |
|---|---|
Fórmula molecular |
C23H24 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[1,1-bis(4-methylphenyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C23H24/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22/h5-16H,1-4H3 |
Clave InChI |
NBNVMSHGMDFLHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)


![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)





